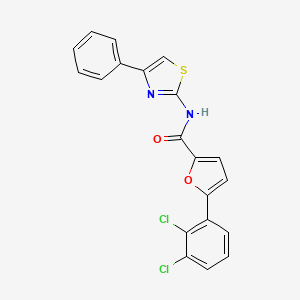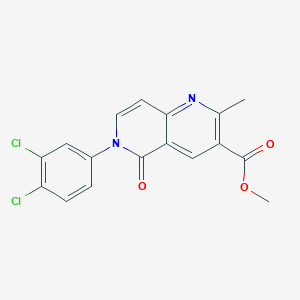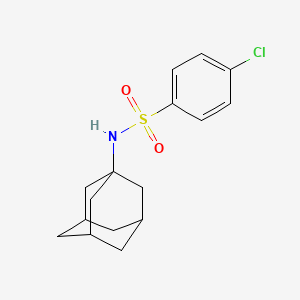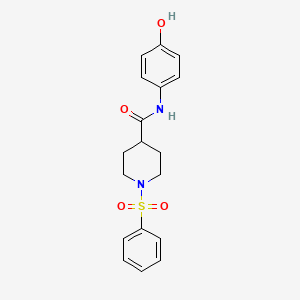![molecular formula C12H12N2O2S B5020864 (3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as MNTMA, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. MNTMA is a thienylamine derivative that has been synthesized using various methods.
Mecanismo De Acción
(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine acts as a competitive antagonist for the α7 nAChR, which is a ligand-gated ion channel. It binds to the receptor's orthosteric site, preventing the binding of acetylcholine, the natural ligand of the receptor. This results in the inhibition of ion flow through the channel, which ultimately leads to the blockade of neurotransmission.
Biochemical and Physiological Effects:
The blockade of the α7 nAChR by this compound has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has several advantages for lab experiments. It is a selective antagonist for the α7 nAChR, which allows for the specific study of the receptor's function. It has also been found to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations, including its limited solubility in water and its relatively high cost compared to other α7 nAChR antagonists.
Direcciones Futuras
For the study of (3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine include its potential application in the treatment of neurodegenerative diseases and the development of more potent and selective α7 nAChR antagonists.
Métodos De Síntesis
The synthesis of (3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine involves the reaction between 5-nitro-2-thiophenecarboxaldehyde and 3-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has shown potential application in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological processes, including learning and memory. This compound has been used to study the role of the α7 nAChR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-3-2-4-10(7-9)13-8-11-5-6-12(17-11)14(15)16/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKLVHHQIPDVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5020810.png)

![N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5020822.png)

![3-{[(2-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5020858.png)

![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)


![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)